molecular formula C16H15F2N3O4S B1502865 Pantoprazole-d6 CAS No. 922727-65-9

Pantoprazole-d6

Cat. No. B1502865
CAS RN: 922727-65-9
M. Wt: 389.4 g/mol
InChI Key: IQPSEEYGBUAQFF-WFGJKAKNSA-N
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Description

Pantoprazole-d6 is a deuterated form of pantoprazole, a proton pump inhibitor used primarily for the treatment of gastroesophageal reflux disease and other conditions involving excessive stomach acid production. The deuterated version, this compound, is often used as an internal standard in mass spectrometry due to its stable isotopic properties .

Scientific Research Applications

Pantoprazole-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

Future Directions

As a deuterated form of Pantoprazole, Pantoprazole D6 could be used in future research to better understand the pharmacokinetics and pharmacodynamics of Pantoprazole . It could also be used as an internal standard for the quantification of Pantoprazole by GC- or LC-MS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pantoprazole-d6 involves the incorporation of deuterium atoms into the pantoprazole molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the use of deuterated methanol in the presence of a catalyst to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure the efficient incorporation of deuterium atoms. High-performance liquid chromatography (HPLC) is often used to purify the final product and ensure its isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Pantoprazole-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products

Comparison with Similar Compounds

Similar Compounds

  • Omeprazole
  • Esomeprazole
  • Lansoprazole
  • Dexlansoprazole
  • Rabeprazole

Comparison

Pantoprazole-d6 is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical studies. Compared to other proton pump inhibitors, pantoprazole has a longer duration of action due to its irreversible binding to the hydrogen-potassium ATPase enzyme .

This compound’s deuterated form makes it particularly valuable in research settings, where it serves as a reliable internal standard for mass spectrometry and other analytical techniques .

properties

IUPAC Name

2-[[3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPSEEYGBUAQFF-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678727
Record name 2-({3,4-Bis[(~2~H_3_)methyloxy]pyridin-2-yl}methanesulfinyl)-6-(difluoromethoxy)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

922727-65-9
Record name 2-({3,4-Bis[(~2~H_3_)methyloxy]pyridin-2-yl}methanesulfinyl)-6-(difluoromethoxy)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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